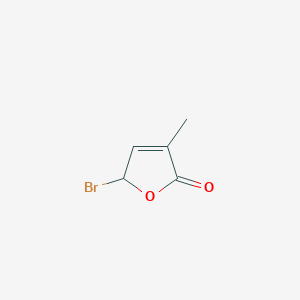

5-Bromo-3-methyl-2(5H)-furanone

Description

Properties

IUPAC Name |

2-bromo-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-3-2-4(6)8-5(3)7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOULKPQMBAJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446368 | |

| Record name | 2(5H)-Furanone, 5-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51799-96-3 | |

| Record name | 2(5H)-Furanone, 5-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-Methyl-2(5H)-furanone Using Molecular Bromine

The most common synthesis route involves bromination of 3-methyl-2(5H)-furanone (CAS 13298-91-0) with molecular bromine (Br₂). This method typically employs carbon tetrachloride (CCl₄) or acetic acid (AcOH) as solvents under reflux conditions.

Procedure :

- Bromination : 3-Methyl-2(5H)-furanone is treated with stoichiometric bromine in CCl₄ at reflux (76–78°C) for 1.5–2 hours.

- Dehydrobromination : The intermediate dibrominated product is treated with triethylamine (Et₃N) at room temperature to eliminate HBr, yielding 5-bromo-3-methyl-2(5H)-furanone.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Solvent | CCl₄ or AcOH |

| Temperature | Reflux (76–78°C) |

| Bromine Equivalents | 1.5–2.0 eq |

| Catalyst | None required |

| Yield | 63–71% |

Mechanistic Insight :

Bromine adds across the α,β-unsaturated lactone system of 3-methyl-2(5H)-furanone, forming a dibrominated intermediate. Subsequent base-mediated elimination (e.g., Et₃N) removes one equivalent of HBr, restoring the conjugated lactone structure.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a controlled alternative to molecular bromine, particularly for regioselective bromination.

Procedure :

- Radical Initiation : NBS (1.0 eq) is combined with 3-methyl-2(5H)-furanone in CCl₄.

- Catalysis : Benzoyl peroxide (0.1 eq) initiates radical bromination under reflux (76°C) for 1 hour.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Solvent | CCl₄ |

| Temperature | Reflux (76°C) |

| NBS Equivalents | 1.0 eq |

| Catalyst | Benzoyl peroxide (0.1 eq) |

| Yield | 45–65% |

Advantages :

Photooxidation of 3-Bromofuran Derivatives

A multi-step synthesis starting from furfural (CAS 98-01-1) involves photooxidation and subsequent bromination.

Procedure :

- Photooxidation : Furfural undergoes Rose Bengal-sensitized photooxidation to form 5-hydroxy-2(5H)-furanone.

- Acetalization : Reaction with methanol under acidic conditions yields 5-methoxy-2(5H)-furanone.

- Bromination : Treatment with PBr₃ and Br₂ at 0°C, followed by pyridine-mediated elimination, affords the target compound.

Key Steps :

| Step | Conditions | Yield |

|---|---|---|

| Photooxidation | O₂, Rose Bengal, MeOH, hν | 78% |

| Bromination | PBr₃/Br₂, pyridine | 65% |

Reductive Bromination of Mucobromic Acid Derivatives

Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) serves as a precursor in some routes.

Procedure :

- Reduction : Mucobromic acid is reduced with NaBH₄ in methanol to form 3,4-dibromo-2(5H)-furanone.

- Selective Dehalogenation : Zinc dust in tetrahydrofuran (THF) selectively removes the 4-bromo substituent, yielding 3-bromo-5-methyl-2(5H)-furanone.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | 75% |

| Dehalogenation | Zn dust, THF, Cp₂TiCl₂ catalyst | 71% |

Table 1 : Summary of Key Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Advantages |

|---|---|---|---|---|

| Br₂ in CCl₄ | 3-Methyl-2(5H)-furanone | Br₂, Et₃N | 63–71% | High scalability |

| NBS Radical | 3-Methyl-2(5H)-furanone | NBS, (PhCO)₂O₂ | 45–65% | Controlled selectivity |

| Photooxidation | Furfural | Rose Bengal, PBr₃ | 65% | Uses renewable feedstock |

| Reductive | Mucobromic acid | NaBH₄, Zn | 71% | Applicable to complex derivatives |

Challenges and Optimization Strategies

- Regioselectivity : Over-bromination is mitigated using NBS or low-temperature conditions.

- Purification : Silica gel chromatography or recrystallization from hexane/EtOAc improves purity.

- Scale-Up : Continuous flow reactors enhance safety and efficiency for industrial production.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2(5H)-furanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

Major Products Formed

Substitution Reactions: Products include azido, thiocyano, and amino derivatives of 3-methyl-2(5H)-furanone.

Oxidation Reactions: Products vary depending on the extent of oxidation, ranging from simple hydroxylated derivatives to more complex oxidized forms.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that 5-Bromo-3-methyl-2(5H)-furanone exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to reference antimicrobials .

A study highlighted the efficacy of this compound in combination with aminoglycoside antibiotics, enhancing their effectiveness against resistant bacterial strains. This synergistic effect could be particularly beneficial in treating infections caused by antibiotic-resistant bacteria .

Anticancer Properties

The compound also shows promise in cancer research. Its mechanism involves the formation of covalent bonds with nucleophilic sites on target molecules, potentially disrupting critical biological pathways associated with tumor growth. Investigations into its cytotoxic effects on cancer cell lines are ongoing, with preliminary results suggesting it may inhibit cell proliferation effectively.

Applications in Organic Synthesis

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of strigolactone analogs, which are important in plant growth regulation and agricultural applications . The compound's unique reactivity allows for the development of novel derivatives that could have enhanced biological activities or improved stability.

Case Study 1: Antimicrobial Efficacy

A recent study demonstrated that derivatives of this compound were synthesized and tested against various Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus, with MIC values lower than those observed for traditional antibiotics. This suggests potential for developing new antimicrobial agents based on this compound .

Case Study 2: Synergistic Effects with Antibiotics

Another investigation focused on the synergistic effects of combining this compound with existing antibiotics. The study found that this combination not only enhanced antibacterial activity but also reduced the required doses of antibiotics, potentially minimizing side effects and resistance development .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2(5H)-furanone involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Brominated Furanones

C-30 (Z-4-bromo-5-(bromomethylene)-2(5H)-furanone)

- Structure : Contains a bromomethylene group at C5 and bromine at C3.

- Bioactivity: A potent quorum sensing (QS) inhibitor in Pseudomonas aeruginosa, reducing pyocyanin production and biofilm formation. Unlike 5-Bromo-3-methyl-2(5H)-furanone, C-30 directly disrupts QS by binding to LuxR-type transcriptional regulators .

- Synthesis : Prepared via TiCl4-mediated cyclization, yielding higher steric hindrance due to the bromomethylene group .

GBr (5-(dibromomethylene)-2-(5H)-furanone)

- Structure : Features a dibromomethylene group at C4.

- Bioactivity: Exhibits stronger QS inhibition than C-30 in P. aeruginosa clinical isolates, with enhanced suppression of swarming motility and type III secretion systems (T3SS) .

- Key Difference: The dibromomethylene group in GBr increases electrophilicity, enhancing interactions with bacterial signaling proteins compared to the mono-brominated 5-Bromo-3-methyl analogue .

3,4-Dibromo-5,5-dimethoxyphenyl-2(5H)-furanone

- Structure : Dibrominated at C3/C4 and substituted with dimethoxyphenyl at C5.

- Bioactivity: Inhibits E.

Alkyl- and Aryl-Substituted Furanones

3-But-3-enyl-2(5H)-furanone (10d)

- Structure : Substituted with a butenyl group at C3.

- Synthesis: Synthesized via Pd-catalyzed coupling with 4-iodo-but-1-ene, yielding 41% compared to 85% for this compound .

- Bioactivity: Limited data, but alkyl chains may reduce electrophilicity and QS antagonism compared to brominated analogues .

5-(4-Bromophenyl)-3,4-dimethylfuran-2(5H)-one (4b)

- Structure : Aryl-substituted with a 4-bromophenyl group and methyl groups at C3/C4.

- Physical Properties: Melting point 112–114°C, higher than this compound (liquid at room temperature), due to aromatic stacking .

- Applications : Used as a cross-coupling partner in Suzuki-Miyaura reactions, leveraging the bromophenyl group for further functionalization .

Stereochemical Analogues

(5R)-3-Bromo-5-methyl-2(5H)-furanone

- Structure: Stereoisomer of this compound with (R)-configuration at C5.

- Chiral centers can influence binding to enantioselective targets like enzymes .

Functional Comparison: Bioactivity and Mechanisms

Quorum Sensing Inhibition

- C-30 and GBr: Block QS in gram-negative bacteria (e.g., Vibrio harveyi, P. aeruginosa) by reducing DNA-binding affinity of LuxR-type regulators, unlike the 5-Bromo-3-methyl derivative .

- 3,4-Dibromo-5-hydroxy-2(5H)-furanone: Paradoxically enhances Staphylococcus aureus biofilm formation, highlighting substituent-dependent effects .

Anticancer Activity

- This compound: Not directly studied, but related 2(5H)-furanones induce apoptosis in cancer cells via mitochondrial pathways. For example, 5-(bromomethyl)furan-2(5H)-one arrests HepG2 and A549 cell cycles .

- 5-Arylene-2(5H)-furanones: Exhibit cytotoxicity against lung (A549) and ovarian (SK-OV-3) cancer cells, suggesting aryl groups enhance anticancer potency compared to alkyl/bromo substituents .

Biological Activity

5-Bromo-3-methyl-2(5H)-furanone is a brominated furanone derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and phytotoxic properties. This compound's unique structure, characterized by the presence of a bromine atom and a carbonyl group, contributes to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅BrO₂. The presence of the bromine atom enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules, which is crucial for its biological activity.

The mechanism of action involves the formation of covalent bonds with nucleophiles in target molecules, disrupting various biological pathways. This reactivity is particularly important in its anticancer and antimicrobial activities. The bromine atom is essential for its reactivity, influencing how it interacts with cellular components.

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria are comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, including PC-3 (prostate cancer) and U-251 (glioblastoma). The half-maximal inhibitory concentration (IC50) values range from 0.31 to 7.30 μM, making it significantly more potent than some conventional chemotherapeutics like cisplatin . The presence of the bromine atom in the furanone structure enhances its anticancer activity by facilitating interactions with DNA or other critical cellular targets.

3. Phytotoxicity

This compound has also been studied for its phytotoxic effects, particularly against certain plant species. It can inhibit seed germination and root growth, which may have implications for agricultural practices and weed management .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Phytotoxicity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 5-Bromo-2-methylfuran | Moderate | Low | Low |

| 3-Bromo-2-methylfuran | Low | Moderate | Low |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 10 μM, showcasing its potential as a biofilm-preventing agent .

- Cytotoxicity Assessment : In vitro tests on PC-3 and U-251 cell lines showed that the compound exhibited a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

- Phytotoxic Effects : Research indicated that this furanone could reduce germination rates in certain weed species by up to 70%, suggesting its utility in agricultural applications for weed control .

Q & A

Q. What are the established synthetic routes for 5-bromo-3-methyl-2(5H)-furanone, and what are their yields?

The most common method involves radical bromination of 3-methyl-2(5H)-furanone using N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride under reflux (90°C, 4 hours). This achieves a 90% yield with high regioselectivity . Alternative approaches include Lewis acid-promoted stereoselective halogenation of furanone derivatives, though these may require optimization for bromine substitution at the 5-position .

Q. How does the α,β-unsaturated lactone motif in this compound influence its reactivity?

The α,β-unsaturated lactone structure enables Michael addition reactions, cycloadditions, and electrophilic substitutions. For example, potassium fluoride-mediated tandem Michael addition-elimination with amines (e.g., diallylamine) generates 4-amino-2(5H)-furanone derivatives, critical intermediates for bioactive molecules . The bromine atom at C5 enhances electrophilicity, facilitating nucleophilic displacement in synthetic cascades .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm regiochemistry and purity (e.g., δ ~5.8 ppm for the lactone proton) .

- Mass spectrometry : High-resolution MS (e.g., Triple TOF™ 5600) to verify molecular weight (CHBrO, exact mass 175.95) .

- X-ray crystallography : Resolves stereochemistry of chiral derivatives, such as those with menthyloxy substituents .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be optimized for chiral drug discovery?

Chiral auxiliaries (e.g., l-menthyloxy groups) or asymmetric catalysis can control stereochemistry. For example, 3,4-dibromo-5-(S)-menthyloxy-2(5H)-furanone reacts with amino acids (e.g., L-valine) under basic conditions to yield enantiopure 4-amino-furanones with four chiral centers. Column chromatography (petroleum ether/ethyl acetate gradient) achieves >95% enantiomeric excess . Challenges include minimizing racemization during purification .

Q. What contradictory findings exist regarding the bioactivity of this compound derivatives, and how can they be resolved?

- Antibacterial vs. Antitumor Activity : Derivatives show potent activity against Pseudomonas aeruginosa (MIC = 8 µg/mL) but weaker cytotoxicity in cancer cells (IC > 50 µM) . This divergence may arise from target specificity; antibacterial action often involves biofilm disruption, while antitumor effects require apoptosis induction .

- Mechanistic Conflicts : Some studies attribute quorum-sensing inhibition to LuxR protein binding interference , while others propose direct enzyme inhibition. Resolving this requires comparative assays (e.g., bioluminescence vs. RT-qPCR) in Vibrio harveyi mutants .

Q. How can this compound serve as a platform chemical for sustainable C4 building blocks?

The furanone core can be functionalized via hydrolysis, reduction, or cross-coupling to yield C4 chemicals like γ-butyrolactone or maleic acid. For example, catalytic hydrogenation of the lactone ring produces 3-methyl-γ-butyrolactone, a precursor for biodegradable polymers. However, competing side reactions (e.g., debromination) must be suppressed using palladium catalysts under mild H pressure .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for evaluating quorum-sensing inhibition by this compound?

- Assay Selection : Use Vibrio harveyi bioluminescence assays with luxR mutants to isolate the target pathway .

- Protein Interaction Studies : Mobility shift assays with purified LuxR protein confirm direct DNA-binding disruption .

- Dosage Optimization : EC values should be compared across bacterial strains to assess specificity.

Q. How can isotopic labeling improve pharmacokinetic studies of this compound derivatives?

Uniform C or H labeling enables tracing metabolic pathways via LC-MS/MS. For example, C-labeled furanones synthesized from C-glucose precursors allow quantification of hepatic clearance and metabolite identification . Challenges include minimizing isotopic dilution during derivatization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.